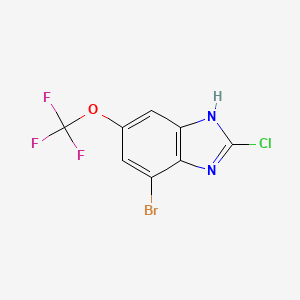

4-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and trifluoromethoxy groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-2-chloro-6-(trifluoromethoxy)aniline, which is then subjected to cyclization reactions to form the benzimidazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

- **Substitution Reactions

Biological Activity

4-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₃BrClF₃N

- Molecular Weight : 259.00 g/mol

- CAS Number : 105529-58-6

Research indicates that benzimidazole derivatives often exhibit their biological activity through various mechanisms, including:

- Inhibition of Protein Kinases : Many benzimidazole compounds act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction and caspase activation .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The following table summarizes the findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon Cancer) | 25.72 ± 3.95 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | Not specified | Potentially similar mechanisms as above |

These results indicate that the compound exhibits promising cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Cytotoxicity Against HCT-116 Cells : In a study evaluating various benzimidazole derivatives, this compound demonstrated significant cytotoxic activity with an IC50 value that suggests effective inhibition of cell viability at relatively low concentrations .

- Apoptosis Induction in MCF-7 Cells : Another study highlighted that this compound could induce apoptosis in MCF-7 cells through mechanisms independent of p53 pathways, indicating a broader application in treating different types of tumors .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of benzimidazole derivatives:

- Multi-Kinase Inhibition : Compounds with similar structures have been shown to inhibit multiple kinases involved in tumor progression, thus acting as multi-targeted anticancer agents .

- In Silico Studies : Computational models have suggested that the trifluoromethoxy group enhances the binding affinity of these compounds to their biological targets, improving their efficacy compared to other benzimidazole derivatives .

Properties

Molecular Formula |

C8H3BrClF3N2O |

|---|---|

Molecular Weight |

315.47 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-(trifluoromethoxy)-1H-benzimidazole |

InChI |

InChI=1S/C8H3BrClF3N2O/c9-4-1-3(16-8(11,12)13)2-5-6(4)15-7(10)14-5/h1-2H,(H,14,15) |

InChI Key |

VVCBOESPZYLLRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)Cl)Br)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.